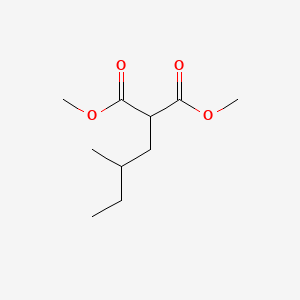

Dimethyl (2-methylbutyl)malonate

CAS No.: 59107-99-2

Cat. No.: VC3262897

Molecular Formula: C10H18O4

Molecular Weight: 202.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 59107-99-2 |

|---|---|

| Molecular Formula | C10H18O4 |

| Molecular Weight | 202.25 g/mol |

| IUPAC Name | dimethyl 2-(2-methylbutyl)propanedioate |

| Standard InChI | InChI=1S/C10H18O4/c1-5-7(2)6-8(9(11)13-3)10(12)14-4/h7-8H,5-6H2,1-4H3 |

| Standard InChI Key | NYHSCTJAXMPYJG-UHFFFAOYSA-N |

| SMILES | CCC(C)CC(C(=O)OC)C(=O)OC |

| Canonical SMILES | CCC(C)CC(C(=O)OC)C(=O)OC |

Introduction

Dimethyl (2-methylbutyl)malonate is a chemical compound with the molecular formula C10H18O4 and a molecular weight of 202.25 g/mol. It is also known by its CAS number, 59107-99-2, and its PubChem CID, 46779063 . This compound is a derivative of malonic acid, where two methyl groups and one 2-methylbutyl group are attached to the malonic acid backbone.

Synthesis and Applications

The synthesis of malonates typically involves the reaction of malonic acid derivatives with alkyl halides. For example, diethyl malonate can be alkylated with 1-methylbutyl bromide to form diethyl 1-methylbutylmalonate . While specific synthesis details for Dimethyl (2-methylbutyl)malonate are not widely documented, similar malonates are used in organic synthesis as versatile building blocks for various compounds.

Safety and Handling

Dimethyl (2-methylbutyl)malonate requires careful handling due to its chemical properties. It should be stored in sealed containers at room temperature and handled with appropriate safety precautions. The compound is classified with a warning signal word and has various precautionary statements associated with its use, including P210-P261-P264-P271-P280-P302+P352-P304+P340-P305+P351+P338-P312-P332+P313-P337+P313-P362-P370+P378-P403+P233-P403+P235-P405-P501 .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume